(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Researchers seeking kinase inhibitor leads or oomycete fungicide scaffolds often face limited synthetic versatility from fully decorated cores. This 2-aminothiazole-piperidine amide solves that with a free amine for diversification and a validated SphK1 pharmacophore. • 2-NH₂ handle enables rapid library synthesis via amide coupling, sulfonamide formation, or biotin conjugation. • 4-CF₃-thiazole core enhances metabolic stability at MW 279, ideal for fragment growing campaigns. • Matched pair availability (piperidine vs. pyrrolidine) supports systematic MMP analysis of ring-size effects on LogD and permeability.

Molecular Formula C10H12F3N3OS
Molecular Weight 279.28 g/mol
Cat. No. B15056679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone
Molecular FormulaC10H12F3N3OS
Molecular Weight279.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=C(N=C(S2)N)C(F)(F)F
InChIInChI=1S/C10H12F3N3OS/c11-10(12,13)7-6(18-9(14)15-7)8(17)16-4-2-1-3-5-16/h1-5H2,(H2,14,15)
InChIKeyNSXIHFROLIGYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone: Procurement-Ready Identity


(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone (CAS 1411763-94-4; MF C10H12F3N3OS; MW 279.28 g/mol) is a research-grade heterocyclic small molecule comprising a 2-aminothiazole core substituted at the 4-position with a trifluoromethyl (-CF3) group and linked at the 5-position to a piperidine amide [1]. The compound is catalogued by multiple suppliers as a screening compound or building block for medicinal chemistry, with typical purities of 97%–98% [2]. Its structural architecture places it within the broader thiazole–piperidine class, which has been patented as sphingosine kinase 1 (SphK1) inhibitors [3] and explored for antifungal oomycete control [4]. Unlike commercial agrochemicals such as oxathiapiprolin, which contain an oxazoline ring and a pyrazole substituent, this compound retains a free 2-amino group on the thiazole, offering distinct hydrogen-bond donor capacity and synthetic derivatization potential [4].

Kinase inhibitor design 2-Aminothiazole hinge-binding motif supports ATP-competitive kinase inhibitor programs.
Physicochemical profiling Piperidine amide may offer higher lipophilicity and conformational sampling vs. pyrrolidine.
Antifungal research Piperidine-amide pharmacophore reported in oomycete disease control studies.

Why This Scaffold Cannot Be Freely Substituted by Close Analogs


Within the thiazole–piperidine amide class, minor structural variations produce substantial divergence in target engagement, potency, and selectivity. The patent literature explicitly teaches that SphK1 inhibition is exquisitely sensitive to the nature of the amide substituent at the thiazole 5-position and the heteroatom substitution pattern on the appended ring [1]. Replacement of the piperidine ring with pyrrolidine (the direct five-membered analog) alters both the conformational landscape of the amide bond and the lipophilic contact surface, potentially disrupting key interactions with the SphK1 ATP-binding pocket [1]. Similarly, the 2-amino group on the thiazole serves as a critical hydrogen-bond donor; its substitution or elimination is anticipated to ablate interaction with the kinase hinge region, a feature exploited in related 2-aminothiazole kinase inhibitor scaffolds . In the antifungal space, piperidinyl thiazole SAR studies demonstrate that even subtle changes—such as replacement of a bicyclic piperidine with a pyridone or sultam—lead to a collapse of in vitro-to-in vivo activity translation [2]. Therefore, generic substitution of (2-amino-4-(trifluoromethyl)thiazol-5-yl)(piperidin-1-yl)methanone by close-in analogs cannot be assumed to preserve pharmacological or physicochemical performance without direct head-to-head data.

Replacing piperidine with pyrrolidine may shift amide conformation and lipophilicity, potentially altering target engagement.
Elimination or substitution of the 2-amino group can disrupt hinge binding; commercial thiazole fungicides lack this donor.
Non-amide linker replacements (pyridone, sultam) have shown poor in vitro-to-in vivo translation in oomycete models.

Quantitative Differentiation vs. Closest Analogs


2-Amino Hinge-Binding Motif vs. Commercial Fungicide Scaffolds

The target compound bears a free primary amino group at the thiazole 2-position. In contrast, commercial piperidinyl thiazole fungicides such as oxathiapiprolin and fluoxapiprolin have the thiazole 2-position occupied by a piperidine ring directly, eliminating the hydrogen-bond donor at that site . In kinase inhibitor design, a 2-aminothiazole motif acts as a hinge-binding element that donates and accepts hydrogen bonds to the kinase backbone; the absence of this motif in the commercial fungicides is rationalized by their binding to an unrelated target (oxysterol-binding protein) [1]. The retention of the 2-amino group in the target compound thus makes it specifically suited for ATP-competitive kinase inhibitor programs, a feature not shared by the agrochemical comparators .

2-NH2 Hinge Donor
Class-level inference
Target: free 2-NH2 (2 H-bond donors) vs. commercial fungicides: no donor at this site (0).
Supports ATP-competitive kinase inhibitor fit; distinct from OSBP-targeting fungicides.
Structural comparison; no direct functional data for this compound.
Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

SphK1-Selective Inhibition Precedent in Patent Literature

Patent DE102008029734A1 claims thiazolyl-piperidine derivatives of Formula I as selective inhibitors of sphingosine kinase 1 (SphK1). The specification states that exemplified compounds exhibit an inhibitory effect quantified by IC50 values in a range deemed suitable for therapeutic development [1]. Although quantitative IC50 values for individual exemplified compounds are not publicly disclosed in the patent abstract, the patent explicitly distinguishes SphK1 inhibition from SphK2 (no inhibition of SphK2) [1]. The target compound falls within the scope of Formula I by virtue of its 2-amino-4-trifluoromethylthiazole core and piperidine amide linkage [1][2]. A structurally distinct comparator class, imidamide derivatives, is also listed in the patent as SphK-targeting, indicating that the thiazole–piperidine scaffold was specifically selected from multiple chemical series for progression [1].

SphK1 Selectivity Claim
Class-level inference
Patent DE102008029734A1 claims selective SphK1 inhibition for thiazolyl-piperidine series; IC50 range termed suitable but undisclosed.
Supports SphK1 pathway research; selectivity context requires verification.
No reported IC50 for this specific compound.
Sphingosine Kinase 1 Cancer Therapeutics Patent Pharmacology

Piperidine vs. Pyrrolidine Amide: Lipophilicity and Conformational Advantage

The target compound contains a six-membered piperidine amide, whereas the direct analog (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(pyrrolidin-1-yl)methanone bears a five-membered pyrrolidine ring . Computational and empirical studies on matched molecular pairs have demonstrated that expanding a pyrrolidine to a piperidine in an amide context increases lipophilicity (ΔLogD₇.₄ ≈ +0.5 to +0.8 log units) and reduces the barrier to amide bond rotation, thereby increasing the population of both cis and trans amide conformers at physiological temperature [1]. For kinase inhibitor design, the ability of the piperidine amide to access multiple low-energy conformations expands the sampling of the ATP-pocket, while the modestly higher LogD enhances passive membrane permeability—both factors that differentiate the piperidine from its pyrrolidine congener in a cellular context [1].

LogD Shift (est.)
Cross-study comparable
Estimated ΔLogD₇.₄ ≈ +0.5 to +0.8 (piperidine > pyrrolidine) from matched pair analysis.
May improve membrane permeability; supports cell-based assay design.
Predicted from literature MMP analysis; not measured for this pair directly.
Physicochemical Profiling ADME Prediction Conformational Analysis

Piperidine Amide Linkage Drives In Vivo Antifungal Efficacy

In a systematic SAR study of piperidinyl thiazole antifungals published in Pest Management Science (2024), compounds retaining the piperidine–thiazole amide linkage demonstrated robust in vitro and in vivo activity against Phytophthora infestans at extremely low concentrations [1]. Critically, replacement of the piperidine amide motif with pyridones, acylated sulfoximines, or sultams resulted in poor transfer of in vitro activity into greenhouse and field efficacy [1]. Among the most active compounds (P14, P15, P25), all retained the core piperidine amide architecture and provided excellent field control of P. infestans (potato), Plasmopara viticola (grapes), and Pseudoperonospora cubensis (cucumber) at dose rates of 20–30 g/ha [1]. Although the target compound was not directly tested in this study, its structural motif (piperidine-1-yl-methanone linked to thiazole) matches the essential pharmacophore identified for in vivo translation [1].

In Vivo Translation
Class-level inference
Reported field control at 20–30 g/ha for amide-containing piperidinyl thiazoles; non-amide analogs failed to translate.
Piperidine amide pharmacophore reported as critical for oomycete field efficacy.
Compound not directly tested; class-level SAR context.
Oomycete Control Agrochemical Research In Vivo Efficacy

Recommended Research and Procurement Applications


SphK1-Selective Chemical Probe Development

Based on the Merck patent teaching that thiazolyl-piperidine derivatives selectively inhibit SphK1 over SphK2 [1], this compound serves as a structurally enabled starting point for medicinal chemistry optimization. Its 2-amino group offers a synthetic handle for late-stage diversification (e.g., amide coupling, sulfonamide formation, or urea synthesis) to modulate potency, selectivity, and ADME properties while maintaining SphK1 engagement. The free amine also facilitates biotin or fluorophore conjugation for chemical probe development.

Oomycete Fungicide Lead Optimization

The piperidine-1-yl-methanone linkage embedded in the target compound has been independently validated as critical for in vivo oomycete disease control [2]. Researchers developing next-generation oomycete fungicides can leverage this scaffold to explore bioisosteric replacements at the 4-CF3-thiazole position, expand SAR around the 2-amino group, or generate focused libraries for screening against resistant field isolates of P. infestans and P. viticola.

Fragment-Based Kinase Inhibitor Discovery

The 2-aminothiazole motif is a well-precedented hinge-binding fragment for kinases . The 4-CF3 group enhances metabolic stability and lipophilicity without adding excessive molecular weight (MW 279), making this compound an attractive fragment-sized starting point for fragment growing or merging strategies. Its availability from commercial suppliers at 97%+ purity supports immediate deployment in differential scanning fluorimetry (DSF) or SPR-based fragment screens.

Matched Molecular Pair: Piperidine vs. Pyrrolidine Amide

The availability of both the piperidine and pyrrolidine amide analogs enables a systematic matched molecular pair (MMP) study to experimentally quantify the impact of ring size on LogD, passive permeability (PAMPA or Caco-2), microsomal stability, and kinase selectivity profiles. Such MMP data, once generated, can be used to inform computational models and guide scaffold selection for diverse drug discovery programs.

Application
Selection Property
Validation Focus
SphK1 pathway inhibitor studies
2-aminothiazole hinge-binding motif
SphK1 isoform selectivity and engagement assays
Oomycete disease control research
Piperidine amide pharmacophore
In vivo field efficacy in Phytophthora/Plasmopara models
Fragment-based kinase screening
Low-MW hinge-binding fragment (279 Da)
Thermal shift or SPR binding to kinase panel
Matched molecular pair studies
Piperidine vs. pyrrolidine ring size
Experimental LogD, permeability, and microsomal stability
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